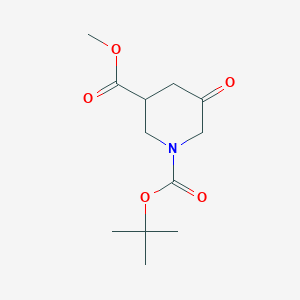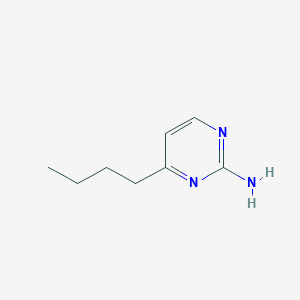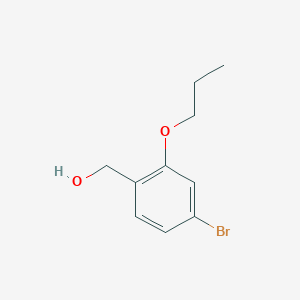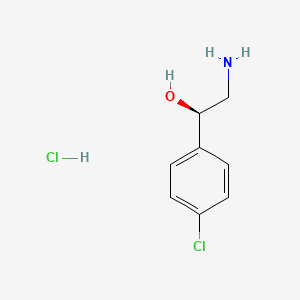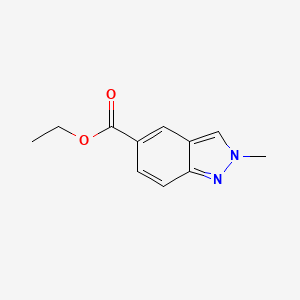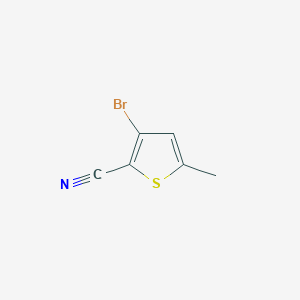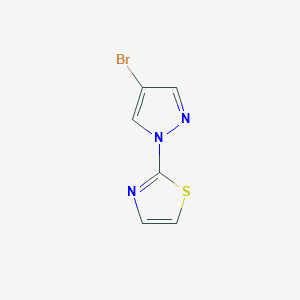
2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole
Overview
Description
“2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally similar to “2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole”, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide.
Molecular Structure Analysis
The molecular structure of compounds closely related to “2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole” has been characterized through various methods, including X-ray crystallography. This provides detailed insights into the arrangement of atoms and the geometry of the molecules.
Scientific Research Applications
Antibacterial and Antioxidant Activities
- Thiazolyl-pyrazole-biscoumarin Synthesis : Novel compounds, including those related to 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole, were synthesized and evaluated for antibacterial and antioxidant activities. These compounds showed significant biological capacity compared to references (Mahmoodi & Ghodsi, 2017).
Antidiabetic Activity
- Antidiabetic Activity of Novel Thiazoles : A study synthesized novel substituted pyrazoles containing indole and thiazole motifs, evaluating their antihyperglycemic activity. One specific compound showed significant antidiabetic activity in comparison to the standard drug (Sravanthi et al., 2017).
Fungicidal and Antiviral Activities
- Synthesis and Biological Activity : A compound closely related to 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole was synthesized, showing good fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).
Antimicrobial Studies
- Novel 2,4-Disubstituted Thiazoles : Synthesized derivatives containing substituted pyrazole moiety were screened for antibacterial activities against various microorganisms, showing significant activity (Vijesh et al., 2010).
Anti-proliferative Activities
- Thiazolyl Pyrazoline Derivatives : These derivatives were linked to benzo[1,3]dioxole moiety and evaluated for their antimicrobial and anti-proliferative activities. Certain compounds showed promising results against HCT-116 cancer cells (Mansour et al., 2020).
Cholinesterase Inhibitors
- Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors : These compounds were synthesized and investigated for their inhibitory effects on AChE and BuChE, showing potential as anticholinesterase agents (Temel et al., 2018).
Photoinduced Tautomerization
- Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine showed three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer (Vetokhina et al., 2012).
EP1 Receptor Antagonists
- EP1 Receptor Antagonists : A series of 2-(1H-pyrazol-1-yl)thiazole compounds were developed as selective EP1 receptor antagonists, with one compound demonstrating good oral pharmacokinetics (Atobe et al., 2013).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYQSPKBSGFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




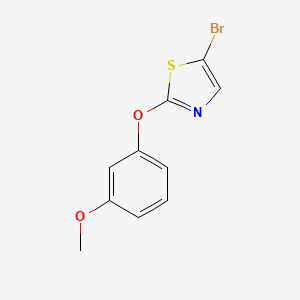
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

